2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone
Overview
Description
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone is a synthetic organic compound characterized by the presence of trifluoroethoxy groups attached to a phenyl ring, which is further linked to an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone typically involves multiple steps:
Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 3,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form 3,5-bis(2,2,2-trifluoroethoxy)benzaldehyde.
Cyclization to isoindolinone: The intermediate is then subjected to a cyclization reaction with phthalic anhydride under acidic conditions to form the isoindolinone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced isoindolinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties due to the presence of trifluoroethoxy groups.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as Aurora kinase A (AURKA) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in cell division and angiogenesis.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell division and reduce the formation of new blood vessels, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)phenyl-1,3,4-oxadiazole: This compound also contains trifluoroethoxy groups and has been studied for its anticancer and antidiabetic properties.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-1,3-thiazolidine-4-one: Another similar compound with potential anticancer activity.
Uniqueness
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone is unique due to its specific isoindolinone structure, which provides distinct biological activity and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO3/c19-17(20,21)9-27-13-5-12(6-14(7-13)28-10-18(22,23)24)25-8-11-3-1-2-4-15(11)16(25)26/h1-7H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEHAXRYMAICEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC(=CC(=C3)OCC(F)(F)F)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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